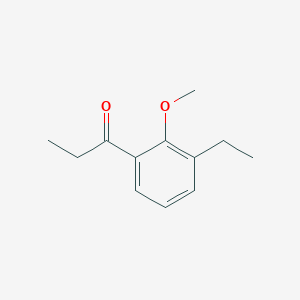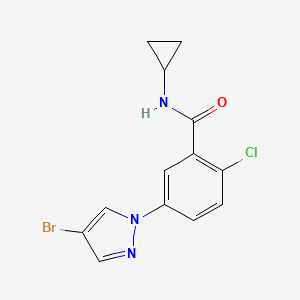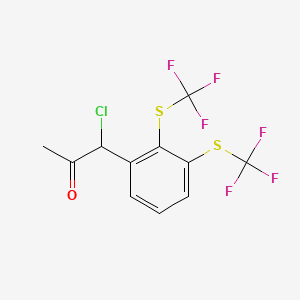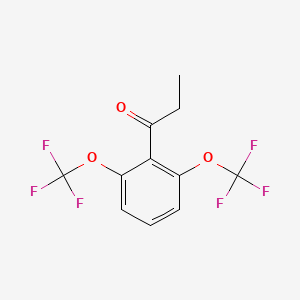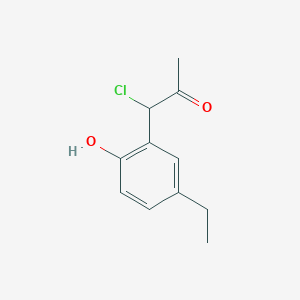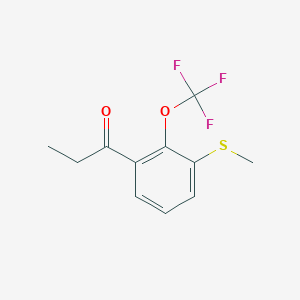
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,7-naphthyridin-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,7-naphthyridin-1-ol is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron-containing dioxaborolane ring attached to a naphthyridine core, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,7-naphthyridin-1-ol typically involves the formation of the dioxaborolane ring followed by its attachment to the naphthyridine core. One common method involves the reaction of 2,7-naphthyridin-1-ol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,7-naphthyridin-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted naphthyridine derivatives .
科学的研究の応用
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,7-naphthyridin-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of advanced materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,7-naphthyridin-1-ol involves its interaction with molecular targets and pathways within biological systems. The boron-containing dioxaborolane ring plays a crucial role in its reactivity, enabling it to form stable complexes with various biomolecules. This interaction can modulate biological pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
What sets 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,7-naphthyridin-1-ol apart from similar compounds is its unique naphthyridine core, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic applications and research contexts .
特性
分子式 |
C14H17BN2O3 |
|---|---|
分子量 |
272.11 g/mol |
IUPAC名 |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)11-8-17-12(18)10-7-16-6-5-9(10)11/h5-8H,1-4H3,(H,17,18) |
InChIキー |
SSUHXWGBZNCMKJ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)C3=C2C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![L-Prolinamide, 3,3'-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-](/img/structure/B14060623.png)
